molecular formula C10H8N2O3 B2588705 1-Benzylimidazolidine-2,4,5-trione CAS No. 30345-85-8

1-Benzylimidazolidine-2,4,5-trione

Cat. No.: B2588705
CAS No.: 30345-85-8
M. Wt: 204.185
InChI Key: GGLAGGHAVVZWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol It is a derivative of imidazolidine and is characterized by the presence of a benzyl group attached to the imidazolidine ring

Preparation Methods

The synthesis of 1-Benzylimidazolidine-2,4,5-trione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylimidazolidine-2,4,5-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Benzylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAGGHAVVZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876217
Record name N-BENZYL-2,4,5-IMIDAZOLITRIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30345-85-8
Record name N-BENZYL-2,4,5-IMIDAZOLITRIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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